Potassium (phenylsulfonamido)methyltrifluoroborate
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Overview
Description
Potassium (phenylsulfonamido)methyltrifluoroborate is an organoboron compound with the molecular formula C7H8BF3NO2S.K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis, especially in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (phenylsulfonamido)methyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates. These halomethyltrifluoroborates are prepared via the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs flow chemistry techniques to enhance scalability and efficiency. This method allows for the continuous production of the compound, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Potassium (phenylsulfonamido)methyltrifluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (phenylsulfonamido)methyltrifluoroborate has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Mechanism of Action
The mechanism of action of potassium (phenylsulfonamido)methyltrifluoroborate in chemical reactions involves the activation of the trifluoroborate group under basic conditions. This activation facilitates the transfer of the boron moiety to the palladium catalyst in cross-coupling reactions, leading to the formation of new carbon-carbon bonds . The phenylsulfonamido group enhances the stability and reactivity of the compound, making it a valuable reagent in various synthetic applications .
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium phenyltrifluoroborate
Comparison: Potassium (phenylsulfonamido)methyltrifluoroborate stands out due to its unique phenylsulfonamido group, which imparts additional stability and reactivity compared to other potassium organotrifluoroborates. This makes it particularly useful in reactions requiring high selectivity and efficiency .
Properties
IUPAC Name |
potassium;benzenesulfonamidomethyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3NO2S.K/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7;/h1-5,12H,6H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVMFXVNYUNUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725506 |
Source
|
Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286686-22-3 |
Source
|
Record name | Potassium {[(benzenesulfonyl)amino]methyl}(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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